O-CBZ-L-Tyrosine
Description
Properties
IUPAC Name |
2-amino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c18-15(16(19)20)10-12-6-8-14(9-7-12)23-17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTCGTXQJMMYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21106-04-7 | |
| Record name | NSC88500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Sequence and Key Steps
This method begins with L-tyrosine and proceeds through four stages:
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Esterification : L-tyrosine is treated with methanol and thionyl chloride (SOCl₂) to form L-tyrosine methyl ester hydrochloride (III) in near-quantitative yield.
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Amidation : Trifluoroacetic anhydride (TFAA) introduces a trifluoroacetyl (TFA) group on the amine, yielding N-trifluoroacetyl-L-tyrosine methyl ester (IV).
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Etherification : A Mitsunobu reaction with triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DBAD) facilitates O-alkylation using alcohols (ROH), producing protected derivatives (V).
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Hydrolysis and Fmoc Protection : Alkaline hydrolysis removes the methyl ester, followed by Fmoc-Cl amidation to yield O-alkyl-N-Fmoc-L-tyrosine (I).
Example: Synthesis of O-[2-(tert-Butoxycarbonylamino)ethyl]-L-Tyrosine
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Etherification : N-TFA-L-tyrosine methyl ester reacts with N-Boc-ethanolamine under Mitsunobu conditions (THF, 0–5°C), achieving a 96% conversion rate.
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Hydrolysis : Potassium carbonate (K₂CO₃) in methanol-water cleaves the methyl ester, yielding 81.4% of the O-protected tyrosine.
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Purity : HPLC analysis confirmed 99.3% purity and 99.6% enantiomeric excess (ee).
Advantages and Limitations
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Advantages :
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Limitations :
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Requires costly reagents like DBAD and PPh₃.
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Multi-step purification increases operational complexity.
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Detailed Analysis of Patent CN103833593A: Sequential Protection with Z-Cl and tert-Butyl Groups
Reaction Sequence and Key Steps
This method employs benzyl chloroformate (Z-Cl) for amine protection and tert-butyl groups for hydroxyl protection:
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Esterification : L-tyrosine is refluxed with methanol and SOCl₂ to form tyrosine methyl ester hydrochloride.
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Amine Protection : Z-Cl in ethyl acetate (AcOEt) and sodium carbonate (Na₂CO₃) introduces the CBZ group, yielding Z-L-Tyr-OMe.
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Hydroxyl Protection : Isobutene in dichloromethane (CH₂Cl₂) with sulfuric acid (H₂SO₄) forms O-tert-butyl-L-tyrosine derivatives.
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Deprotection and Fmoc Introduction : Hydrogenolysis removes the CBZ group, followed by Fmoc-osu amidation to finalize the product.
Example: Synthesis of Fmoc-Tyr(tBu)
Advantages and Limitations
-
Advantages :
-
Limitations :
Comparative Analysis of Synthetic Methods
Challenges and Optimizations in O-CBZ-L-Tyrosine Synthesis
Racemization Control
Both patents emphasize low-temperature conditions (0–5°C) during critical steps to suppress racemization. For example, CN112920086A maintains sub-5°C temperatures during Mitsunobu reactions, while CN103833593A uses citric acid for pH stabilization post-hydrogenolysis.
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions: O-CBZ-L-Tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The CBZ protecting group can be removed through hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used for deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: L-Tyrosine and benzyl alcohol.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemical Synthesis
Peptide Synthesis
O-CBZ-L-Tyrosine is primarily utilized as a building block in peptide synthesis. The carbobenzoxy group protects the amino group, allowing for selective reactions while preventing unwanted side reactions. This characteristic enables researchers to create peptides with specific sequences efficiently.
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₁₅NO₃ |
| Role in Synthesis | Protected amino acid for peptide formation |
| Protecting Groups | Carbobenzoxy (Cbz) on the amino group |
The selective cleavage of the benzyl ester under mild conditions allows for further modifications and elongation of peptide chains, making this compound a versatile tool in organic synthesis .
Biologically Active Molecules
this compound serves as a precursor for synthesizing various biologically active compounds. Its derivatives are investigated for potential therapeutic effects due to their structural similarity to neurotransmitters and hormones derived from tyrosine .
Biological Research
Protein Studies
In biological research, this compound is employed to study protein structure and function. By incorporating this compound into proteins, researchers can investigate protein-protein interactions and cellular processes, enhancing our understanding of biological mechanisms .
Neurotransmitter Synthesis
Tyrosine is a precursor for catecholamines (dopamine, norepinephrine, epinephrine), which are critical neurotransmitters. Studies have shown that supplementation with tyrosine can enhance neurotransmitter synthesis during stress, suggesting potential applications in stress management and cognitive enhancement .
Medical Applications
Drug Development
this compound is used in the synthesis of peptide-based drugs. Its ability to stabilize amino acids during synthesis makes it valuable in developing new pharmaceuticals targeting various diseases .
Potential Therapeutic Effects
Research indicates that tyrosine supplementation may have protective effects against stress-induced behavioral changes and cardiovascular responses. For instance, studies involving animal models have demonstrated that tyrosine can mitigate the adverse effects of acute stress by preventing catecholamine depletion . This suggests potential applications in treating stress-related disorders.
Case Studies
Stress Response Studies
A notable study examined the effects of dietary tyrosine on stressed rats. The results indicated that tyrosine administration protected against behavioral inhibition caused by stressors, highlighting its potential as a performance-enhancing agent under acute stress conditions .
Pharmacokinetic Investigations
Research into the pharmacokinetics of this compound derivatives has shown promising results regarding their absorption and distribution in biological systems. These studies are crucial for understanding how these compounds can be effectively utilized in therapeutic settings .
Mechanism of Action
The mechanism of action of O-CBZ-L-Tyrosine primarily involves its role as a protected form of L-tyrosine. The CBZ group protects the hydroxyl group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free L-tyrosine can participate in various biochemical pathways, including protein synthesis and neurotransmitter production.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The following derivatives share functional similarities with O-CBZ-L-Tyrosine but differ in protective groups or substituents:
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | 21106-04-7 | C₁₇H₁₇NO₅ | Cbz-protected hydroxyl group |
| Boc-O-(2-bromo-CBZ)-L-Tyrosine | 47689-67-8 | C₂₂H₂₄BrNO₇ | Brominated Cbz + Boc protection on amine |
| Cbz-L-Tyrosine benzyl ester | 5513-40-6 | C₂₄H₂₁NO₅ | Cbz-protected hydroxyl + benzyl ester |
| O-Benzyl-L-Tyrosine | 218278-65-0 | C₁₆H₁₅NO₃ | Benzyl-protected hydroxyl (no Cbz group) |
Physicochemical Properties
- Stability : Boc-O-(2-bromo-CBZ)-L-Tyrosine (MW: 494.33 g/mol) exhibits higher thermal stability due to bromine substitution, which reduces susceptibility to oxidative degradation compared to this compound .
- Solubility : Cbz-L-Tyrosine benzyl ester is more lipophilic due to the benzyl ester group, favoring organic-phase reactions, whereas this compound retains moderate aqueous solubility for hybrid synthesis approaches .
- Purity : Commercial this compound derivatives typically exceed 98% purity (HPLC), as seen in Boc-O-(2-bromo-CBZ)-L-Tyrosine specifications .
Research Findings and Case Studies
Commercial Availability and Suppliers
| Compound Name | Suppliers (Country) | Purity | Price Range (per gram) |
|---|---|---|---|
| This compound | Combi-Blocks (USA) | ≥98% | $150–$200 |
| Boc-O-(2-bromo-CBZ)-L-Tyrosine | Alfa Chemistry (USA) | 98% | $300–$400 |
| O-Benzyl-L-Tyrosine | BOC Sciences (USA) | 95% | $100–$150 |
Supplier data from .
Biological Activity
O-CBZ-L-Tyrosine (also known as O-Carboxybenzyl-L-Tyrosine) is a derivative of the amino acid L-tyrosine, which plays a critical role in various biological processes, including neurotransmitter synthesis and protein production. This compound has garnered attention due to its potential applications in pharmaceuticals and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a carboxybenzyl (CBZ) protecting group on the hydroxyl group of L-tyrosine. Its chemical formula is , with a molecular weight of 313.32 g/mol. The presence of the CBZ group enhances the stability and solubility of the compound, making it suitable for various biochemical applications.
1. Catecholamine Synthesis
This compound serves as a precursor in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, which is then decarboxylated to dopamine. Studies indicate that increased availability of L-tyrosine can elevate catecholamine levels in specific brain regions, influencing mood and cognitive functions .
2. Neuroprotective Effects
Research has shown that compounds related to L-tyrosine can exert neuroprotective effects against oxidative stress. For instance, this compound may help mitigate neuronal damage by enhancing antioxidant defenses and reducing neuroinflammation .
Table 1: Summary of Biological Activities
Case Study 1: L-Tyrosine and Cognitive Performance
A study investigated the effects of L-tyrosine on cognitive performance under stress conditions. Participants who received L-tyrosine showed improved cognitive flexibility and working memory compared to those who did not receive supplementation. This suggests that this compound could be beneficial in enhancing cognitive functions during stressful situations .
Case Study 2: Neuroprotection in Animal Models
In animal models subjected to neurotoxic agents, administration of this compound was associated with reduced neuronal loss and improved behavioral outcomes. These findings support its potential as a neuroprotective agent .
Synthesis and Applications
This compound can be synthesized through various methods, including protecting the hydroxyl group of L-tyrosine with a CBZ group using standard organic chemistry techniques. This compound is utilized in peptide synthesis and as a building block for more complex molecules in medicinal chemistry.
Q & A
Q. What interdisciplinary approaches leverage this compound in materials science or drug delivery systems?
- Methodological Answer : Explore its use as a hydrogel precursor (e.g., radical polymerization of tyrosine’s phenol group) or pH-responsive drug carrier. Characterize release kinetics in simulated physiological fluids (PBS, pH 7.4) and assess biocompatibility via MTT assays .
Guidance for Methodological Rigor
- Data Interpretation : Align conclusions with statistically processed data (e.g., ±SD from triplicate runs). Use Q-test for outlier removal .
- Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
